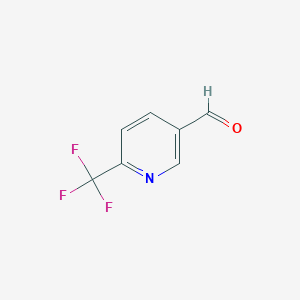

6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPAGRCGPAXOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380641 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-12-7 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways to 6-(trifluoromethyl)pyridine-3-carboxaldehyde, a key building block in medicinal chemistry. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the chemical principles and practical considerations involved in the synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound, also known as 6-(trifluoromethyl)nicotinaldehyde, is a heterocyclic aldehyde of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the pyridine ring imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential therapeutic agents for Alzheimer's disease. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, such as nucleophilic additions, condensations, and reductive aminations, making it a versatile precursor for the construction of complex molecular architectures.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies: the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, and alternative routes that construct the aldehyde functionality through other means. This guide will delve into the most prevalent and effective methods, providing detailed protocols and mechanistic insights.

Primary Synthetic Pathway: Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

The most common and direct route to this compound is the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. The choice of oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation to the carboxylic acid.

Synthesis of the Precursor: (6-(Trifluoromethyl)pyridin-3-yl)methanol

A reliable synthesis of the starting alcohol is paramount. A common approach involves the reduction of 6-(trifluoromethyl)nicotinic acid or its esters.

Protocol 1: Reduction of 6-(Trifluoromethyl)nicotinic Acid

This two-step procedure involves the initial esterification of 6-(trifluoromethyl)nicotinic acid followed by reduction of the resulting ester.

Step 1: Esterification to Methyl 6-(trifluoromethyl)nicotinate

-

Reaction: 6-(Trifluoromethyl)nicotinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield methyl 6-(trifluoromethyl)nicotinate.

-

Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Step 2: Reduction to (6-(Trifluoromethyl)pyridin-3-yl)methanol

-

Reaction: The methyl ester is then reduced to the primary alcohol using a suitable reducing agent such as sodium borohydride in methanol.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that readily reduces esters to alcohols. The use of methanol as a solvent also participates in the reaction mechanism by protonating the intermediate alkoxyboronate species.

Experimental Protocol:

-

Esterification: To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 6-(trifluoromethyl)nicotinate.

-

Reduction: Dissolve the crude methyl 6-(trifluoromethyl)nicotinate (1.0 eq) in methanol (5-10 volumes) and cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC). Quench the reaction by the slow addition of water, and then add a mild acid (e.g., 1M HCl) to neutralize the excess borohydride and decompose the borate esters. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-(trifluoromethyl)pyridin-3-yl)methanol.

Oxidation to this compound

With the precursor alcohol in hand, the next critical step is its selective oxidation to the aldehyde.

This is the most widely reported and industrially scalable method for this transformation.

Mechanism of MnO₂ Oxidation: The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The mechanism is believed to involve the formation of a manganese ester intermediate, followed by a radical process or a concerted elimination to yield the carbonyl compound. The high selectivity for allylic and benzylic-type alcohols is a key feature of this reagent.

Experimental Protocol:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) (10-20 volumes).

-

Add activated manganese dioxide (5.0-10.0 eq) to the solution. The quality and activation state of the MnO₂ are crucial for the reaction's success.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford this compound, typically as a white to off-white solid.

Data Presentation: MnO₂ Oxidation

| Parameter | Value | Reference |

| Starting Material | (6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Reagent | Activated Manganese Dioxide (MnO₂) | |

| Solvent | Dichloromethane (DCM) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | Overnight | |

| Yield | ~95% | [3] |

| Purification | Filtration and concentration | [3] |

Visualization of the Primary Synthetic Workflow

Caption: Primary synthetic route to this compound.

Alternative Oxidation Methodologies

While MnO₂ is a robust oxidant for this conversion, other modern oxidation methods offer advantages in terms of milder reaction conditions, easier work-up, or different substrate compatibility.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Mechanism of Swern Oxidation: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The added base then deprotonates the carbon adjacent to the oxygen, leading to the collapse of the intermediate via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and a protonated base.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The initial reaction between DMSO and oxalyl chloride is highly exothermic and the resulting electrophilic sulfur species is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent side reactions and decomposition.

-

Triethylamine as Base: A non-nucleophilic, hindered base is required to deprotonate the intermediate without competing in nucleophilic attack on the activated sulfur species.

Experimental Protocol (General):

-

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (10 volumes) and cool to -78 °C (dry ice/acetone bath).

-

Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.

-

Stir the mixture for 15 minutes, then add a solution of (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the low temperature.

-

After stirring for 30-60 minutes, add triethylamine (5.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature, then quench with water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes.

Mechanism of Dess-Martin Oxidation: The alcohol displaces an acetate group on the iodine atom to form an intermediate which then undergoes an intramolecular elimination, facilitated by another acetate ion acting as a base, to produce the aldehyde, the iodinane byproduct, and acetic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DMP is moisture-sensitive, and the presence of water can lead to the decomposition of the reagent and lower yields.

-

Buffered Conditions: The reaction produces acetic acid as a byproduct. For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the reaction mixture.

Experimental Protocol (General):

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2-1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP and the iodinane byproduct.

-

Stir vigorously until the organic layer becomes clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography if necessary.

Visualization of Alternative Oxidation Pathways

Caption: Alternative oxidation methods for the synthesis of the target aldehyde.

Characterization Data

This compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Molecular Formula | C₇H₄F₃NO | [4] |

| Molecular Weight | 175.11 g/mol | [4] |

| Melting Point | 52-56 °C | [3] |

| ¹H NMR (CDCl₃) | δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), 7.88-7.90 (d, 1H) | [3] |

| IR Spectrum | Available | [4] |

(6-(Trifluoromethyl)pyridin-3-yl)methanol

| Property | Value | Reference |

| Appearance | Colorless liquid | [5] |

| Molecular Formula | C₇H₆F₃NO | [5] |

| Molecular Weight | 177.12 g/mol | [5] |

Safety and Handling

This compound:

-

Hazards: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.

Manganese Dioxide (MnO₂):

-

Hazards: Harmful if swallowed or inhaled. Strong oxidizer, may cause fire in contact with combustible materials.

-

Precautions: Avoid creating dust. Keep away from combustible materials. Wear appropriate personal protective equipment.

Swern Oxidation Reagents:

-

Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment.

-

Dimethyl Sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin.

-

Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Dess-Martin Periodinane (DMP):

-

Hazards: Potentially explosive, especially when impure or heated. An oxidizing agent.

-

Precautions: Store in a cool, dry place away from combustible materials. Avoid shock and friction.

Conclusion

The synthesis of this compound is a well-established process, with the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol being the most practical and high-yielding approach. While manganese dioxide is the oxidant of choice for large-scale preparations, Swern and Dess-Martin oxidations provide valuable, milder alternatives for laboratory-scale synthesis, particularly with sensitive substrates. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe synthesis of this important building block.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinaldehyde: A Key Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)nicotinaldehyde (CAS No: 386704-12-7), a pivotal fluorinated pyridine-based building block. The strategic placement of a highly electronegative trifluoromethyl group and a reactive aldehyde function on the pyridine scaffold imparts unique electronic properties and versatile chemical reactivity. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering in-depth structural information, validated synthesis protocols, detailed spectroscopic analysis, reactivity profiles, and key applications. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for leveraging the full potential of this valuable chemical intermediate.

Introduction

6-(Trifluoromethyl)nicotinaldehyde, also known as 6-(trifluoromethyl)pyridine-3-carboxaldehyde, is a specialized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] The -CF3 group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved bioavailability and efficacy of parent compounds.[1][2]

This guide delves into the core characteristics of 6-(Trifluoromethyl)nicotinaldehyde, providing the foundational knowledge necessary for its effective handling, synthesis, and application in the development of novel chemical entities.

Physicochemical and Structural Properties

The compound exists as a white to off-white solid at room temperature and is noted to be sensitive to air.[3][4][5] It is soluble in solvents such as methanol.[3][4] A comprehensive summary of its structural and physical data is presented below.

Table 1: Core Structural and Physical Data for 6-(Trifluoromethyl)nicotinaldehyde

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-3-carbaldehyde | [6] |

| Synonyms | 6-(Trifluoromethyl)nicotinaldehyde, 5-Formyl-2-(trifluoromethyl)pyridine | [4][7] |

| CAS Number | 386704-12-7 | [3][7][8] |

| Molecular Formula | C₇H₄F₃NO | [3][7][8] |

| Molecular Weight | 175.11 g/mol | [3][7][8] |

| Appearance | White to Almost white solid | [3][4] |

| Melting Point | 52-56 °C | [3][4][7] |

| Boiling Point | 72 °C | [3][4] |

| Flash Point | 93.3 °C (closed cup) | [7][9] |

| SMILES | O=Cc1ccc(nc1)C(F)(F)F | [7][8] |

| InChIKey | MRPAGRCGPAXOGS-UHFFFAOYSA-N | [4][8] |

| Storage | 2-8°C, under inert atmosphere | [3][7][8] |

Synthesis and Mechanism

The most prevalent and reliable method for preparing 6-(Trifluoromethyl)nicotinaldehyde is through the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[10][11] This pathway is favored for its high selectivity and good yields.

Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

Manganese dioxide (MnO₂) is the oxidant of choice for this transformation.[10][11] It is a mild and chemoselective reagent that efficiently oxidizes allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at ambient temperature.

Mechanism Insight: The oxidation mechanism involves the adsorption of the alcohol onto the surface of the solid MnO₂. This is followed by a concerted process or a radical mechanism, leading to the formation of the aldehyde, which then desorbs from the surface, driving the reaction forward. The solid, heterogeneous nature of MnO₂ simplifies reaction work-up, as the reagent and its reduced forms can be easily removed by filtration.[11]

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

(6-(Trifluoromethyl)pyridin-3-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5.0 eq)

-

Dichloromethane (DCM), anhydrous (sufficient to make a ~0.1 M solution)

-

Inert gas (Nitrogen or Argon)

-

Celite or a suitable filtration aid

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.[10]

-

To the cooled, stirring solution, add activated MnO₂ (5.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[10][11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the solid MnO₂.[11] Wash the filter cake thoroughly with additional DCM.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

The resulting 6-(Trifluoromethyl)nicotinaldehyde is typically obtained as a white solid and can be purified further by recrystallization or column chromatography if necessary.[4][11]

Synthesis Workflow Diagram

Caption: Oxidation of the parent alcohol to the target aldehyde.

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of 6-(Trifluoromethyl)nicotinaldehyde.

Table 2: Expected and Reported NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H NMR | (Solvent: CDCl₃)[4] | |||

| Aldehyde-H | ~10.22 | Singlet (s) | - | Highly deshielded proton characteristic of aldehydes.[4] |

| Pyridine-H (C2) | ~9.20 | Singlet (s) / Doublet (d) | Proton adjacent to the nitrogen and aldehyde. | |

| Pyridine-H (C4) | ~8.37 | Doublet (d) | ||

| Pyridine-H (C5) | ~7.89 | Doublet (d) | ||

| ¹³C NMR | (Predicted) | |||

| Aldehyde (C=O) | 185 - 195 | Singlet (s) | - | Typical range for an aromatic aldehyde carbon. |

| Pyridine C-CF₃ | 145 - 155 | Quartet (q) | ~35 Hz | Carbon directly attached to the -CF₃ group, shows C-F coupling.[12] |

| -CF₃ | 120 - 125 | Quartet (q) | ~275 Hz | Trifluoromethyl carbon signal with a large C-F coupling constant. |

| Pyridine CH | 120 - 140 | - | - | Aromatic carbons of the pyridine ring. |

| ¹⁹F NMR | (Predicted) | |||

| -CF₃ | -60 to -70 | Singlet (s) | - | Relative to CFCl₃. Characteristic shift for a -CF₃ group on an aromatic ring.[12] |

Note: Actual chemical shifts can vary based on solvent, concentration, and instrument.[13] A reported ¹H NMR spectrum in CDCl₃ showed peaks at δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), and 7.88-7.90 (d, 1H).[4]

Chemical Reactivity and Applications

The dual functionality of the aldehyde and the trifluoromethyl-substituted pyridine ring makes this compound a versatile intermediate.[10][11]

Key Reactions

The aldehyde group is the primary site of reactivity, participating in a wide range of classical transformations:

-

Oxidation: Can be readily oxidized to the corresponding 6-(trifluoromethyl)nicotinic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[12] This acid is also a valuable building block.[2][14]

-

Reduction: Selective reduction yields (6-(trifluoromethyl)pyridin-3-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄).[12]

-

Reductive Amination: A powerful method for C-N bond formation, reacting with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Condensation Reactions: Can undergo condensation with various nucleophiles (e.g., hydrazines, hydroxylamines) to form hydrazones, oximes, and imines.

Caption: Key chemical transformations of the aldehyde group.

Applications in Research and Development

The unique electronic properties conferred by the -CF₃ group make this aldehyde a valuable precursor in several areas:

-

Pharmaceuticals: It is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It has been cited as a reagent for preparing piperidine derivatives as potential agents for Alzheimer's disease treatment and was used in a novel synthesis of Pexidartinib, a CSF-1R kinase inhibitor.[1][10][11]

-

Agrochemicals: The trifluoromethyl-pyridine scaffold is a common feature in modern pesticides and herbicides due to enhanced efficacy and stability.[1][15]

-

Materials Science: Fluorinated organic compounds are used in the development of specialty materials with tailored electronic and physical properties.

Safety and Handling

6-(Trifluoromethyl)nicotinaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed.[6][16] |

| Skin Irritation | H315 | Causes skin irritation.[6] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][16] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[6][16] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[6][16] |

Source: Globally Harmonized System (GHS) classifications.[6][16]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17] An N95 dust mask is recommended when handling the solid.[7]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Handling Practices: Avoid all personal contact, including inhalation of dust.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17] The compound is air-sensitive, and handling under an inert atmosphere is recommended for maintaining purity.[3][4][5]

-

Spills: In case of a spill, clear the area, avoid generating dust, and collect the material into a suitable, labeled container for disposal.[16]

Conclusion

6-(Trifluoromethyl)nicotinaldehyde is a highly versatile and valuable chemical intermediate. Its synthesis is well-established, and its reactivity is centered around the aldehyde functional group, providing a gateway to a vast array of more complex molecules. The presence of the trifluoromethyl group provides a critical tool for fine-tuning the properties of target compounds, making this aldehyde a cornerstone reagent for innovation in the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is essential when handling this potent and reactive compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 386704-12-7 [m.chemicalbook.com]

- 4. This compound | 386704-12-7 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 9. This compound 95 386704-12-7 [sigmaaldrich.com]

- 10. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7 | Benchchem [benchchem.com]

- 13. chem.washington.edu [chem.washington.edu]

- 14. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 15. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. aksci.com [aksci.com]

physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile fluorinated heterocyclic compound.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

This compound (CAS No. 386704-12-7) has emerged as a compound of significant interest due to its unique combination of a pyridine ring, a reactive aldehyde functional group, and a trifluoromethyl moiety. The incorporation of fluorine, particularly a trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine core is a common scaffold in numerous pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide synthesizes critical data to provide a holistic understanding of this molecule's utility and handling.

Molecular Identity and Structural Characteristics

The structure of this compound features a pyridine ring substituted at the 6-position with an electron-withdrawing trifluoromethyl group and at the 3-position with a synthetically versatile carboxaldehyde group.

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbaldehyde[3] |

| Synonyms | 6-(Trifluoromethyl)nicotinaldehyde[4], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde[5] |

| CAS Number | 386704-12-7[3][6] |

| Molecular Formula | C₇H₄F₃NO[3][5] |

| Molecular Weight | 175.11 g/mol [3][5] |

| InChI Key | MRPAGRCGPAXOGS-UHFFFAOYSA-N[3][5] |

| SMILES | C1=CC(=NC=C1C=O)C(F)(F)F[3] |

Structural Diagram

The trifluoromethyl group strongly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the aldehyde's carbonyl carbon and affecting the reactivity of the ring itself.

Caption: Molecular structure of the title compound.

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white solid under standard conditions.[7][8] Its physical properties are summarized below.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to Almost white Solid | [5][8] |

| Melting Point | 52-56 °C | [5][] |

| Boiling Point | 72 °C (unspecified pressure) / 205.3 °C at 760 mmHg | [5][][10] |

| Density | ~1.369 g/cm³ (Predicted) | [5][] |

| Flash Point | 93.3 °C (Closed Cup) | |

| Solubility | Soluble in Methanol | [5] |

| Storage Temperature | 2-8°C | [5][6] |

| Sensitivity | Air Sensitive | [5][10] |

Spectroscopic Data

A key diagnostic tool for confirming the structure is ¹H NMR spectroscopy. The reported chemical shifts are consistent with the assigned structure.

-

¹H NMR (CDCl₃): δ 10.22 (s, 1H, -CHO), 9.20 (s, 1H, Py-H2), 8.36-8.38 (d, 1H, Py-H4), 7.88-7.90 (d, 1H, Py-H5).[8]

-

Other Data: Infrared (IR), Mass Spectrometry (MS), and ¹³C NMR data are also available through various chemical suppliers and databases.[11]

Synthesis and Experimental Protocol

The most prevalent and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.

Workflow for Synthesis

Caption: Oxidation of the precursor alcohol to the aldehyde.

Detailed Experimental Protocol

This protocol is synthesized from established procedures.[5][7][8]

-

Preparation: Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Oxidation: To the cooled solution, add manganese dioxide (MnO₂, ~5 equivalents) portion-wise.

-

Expert Insight: Manganese dioxide is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, making it ideal for this transformation.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, remove the solid manganese dioxide by filtration through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid.[7][8] The product can be used directly or purified further if necessary.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group is the primary site of reactivity, participating in a wide array of chemical transformations. This reactivity makes it an indispensable intermediate.[7]

Key Reaction Pathways

Caption: Major reaction pathways for the title compound.

Applications in Drug Discovery

-

Alzheimer's Disease Research: The compound is explicitly cited as a crucial reagent in the preparation of novel piperidine derivatives that are being investigated as potential therapeutic agents for Alzheimer's disease.[5][7][8][][12]

-

Aldosterone Synthase Inhibitors: It has been used in the synthesis of selective aldosterone synthase inhibitors, highlighting its utility in developing treatments for cardiovascular and metabolic diseases.

-

General Medicinal Chemistry: As a fluorinated building block, it is valuable for creating libraries of compounds for screening against various biological targets. The trifluoromethyl group can improve pharmacokinetics and the pyridine nitrogen can act as a key interaction point.[1][7]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazard profile.

GHS Hazard Identification

The compound is classified with several hazards based on aggregated data.[3][13]

-

Pictograms: Danger

-

Hazard Statements:

-

Target Organs: Respiratory system

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is between 2-8°C.[5][6] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[5][10]

-

In case of fire: Use appropriate extinguishing media. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[14]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its unique structural features—a reactive aldehyde, a biologically relevant pyridine core, and a modulating trifluoromethyl group—make it a powerful tool in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics for neurodegenerative and metabolic disorders. The established synthetic route and predictable reactivity, coupled with a clear understanding of its handling requirements, solidify its position as a staple building block for the advanced researcher.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]

- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 386704-12-7 [chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. This compound(386704-12-7) 1H NMR spectrum [chemicalbook.com]

- 12. This compound CAS#: 386704-12-7 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Technical Guide

Introduction

6-(Trifluoromethyl)pyridine-3-carboxaldehyde, with CAS Number 386704-12-7, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality on a pyridine scaffold, make it a valuable precursor in the synthesis of complex molecular architectures. Notably, it serves as a key reagent in the development of piperidine derivatives investigated as potential therapeutic agents for Alzheimer's disease.[3][4]

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As practicing scientists and researchers, understanding the spectral signature of a compound is non-negotiable for confirming its identity, purity, and structural integrity. This document moves beyond a simple recitation of data, offering in-depth interpretation and rationale grounded in fundamental spectroscopic principles. The methodologies and analyses presented herein are designed to serve as a practical reference for professionals engaged in drug discovery, process development, and quality control.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before delving into its spectral characteristics. The molecule consists of a pyridine ring substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 3-position with a carboxaldehyde (-CHO) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 386704-12-7 | [1][5][6] |

| Molecular Formula | C₇H₄F₃NO | [1][2][3] |

| Molecular Weight | 175.11 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 52-56 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.4!"]; C3 [label="C", pos="1.2,-0.4!"]; C4 [label="C", pos="0,-0.8!"]; C5 [label="C", pos="-1.2,-0.4!"]; C6 [label="C", pos="-1.2,0.4!"];

C_CF3 [label="C", pos="-2.4,0.8!"]; F1 [label="F", pos="-2.2,1.6!"]; F2 [label="F", pos="-3.2,1.0!"]; F3 [label="F", pos="-3.0,0.0!"];

C_CHO [label="C", pos="2.4,-0.8!"]; H_CHO [label="H", pos="3.2,-0.6!"]; O_CHO [label="O", pos="2.4,-1.6!"];

H4[label="H", pos="0,-1.6!"]; H5[label="H", pos="-2.0,-0.8!"]; H2[label="H", pos="2.0,0.8!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C6 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;

C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

C4 -- H4; C5 -- H5; C2 -- H2; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data acquired in deuterated chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm centered around 6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹H NMR Data and Interpretation

The proton NMR spectrum provides a clear signature of the aromatic and aldehydic protons. The strong electron-withdrawing nature of both the trifluoromethyl and aldehyde groups significantly deshields the protons on the pyridine ring, shifting them downfield.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.22 | Singlet (s) | 1H | H-7 (Aldehyde) |

| 9.20 | Singlet (s) | 1H | H-2 |

| 8.38 - 8.36 | Doublet (d) | 1H | H-4 |

| 7.90 - 7.88 | Doublet (d) | 1H | H-5 |

Data sourced from ChemicalBook.[3]

Expert Analysis:

-

Aldehydic Proton (H-7) at 10.22 ppm: The signal at 10.22 ppm is characteristic of an aldehydic proton. Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic system. It appears as a singlet because it has no adjacent protons to couple with.

-

Aromatic Proton (H-2) at 9.20 ppm: This singlet corresponds to the proton at the C-2 position. It is the most deshielded of the ring protons due to its ortho position to the electronegative nitrogen atom and its meta position to the strongly electron-withdrawing aldehyde group. The lack of coupling confirms its isolation from other protons.

-

Aromatic Protons (H-4 and H-5) at 8.37 and 7.89 ppm: These two signals appear as doublets, indicative of ortho coupling to each other. H-4, being ortho to the aldehyde group, is more deshielded (8.37 ppm) than H-5 (7.89 ppm). H-5 is ortho to the trifluoromethyl group, which also contributes to its downfield shift.

¹³C NMR Spectroscopy: Predicted Analysis

Expected ¹³C NMR Spectrum:

The molecule is expected to show 7 distinct carbon signals, as there is no molecular symmetry.

-

Aldehyde Carbonyl (C-7): Expected in the highly deshielded region of ~188-192 ppm .

-

Trifluoromethyl Carbon (C-8): Expected as a quartet (due to coupling with the three fluorine atoms, ¹JCF) in the region of ~118-124 ppm .

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-6: Attached to the CF₃ group, this carbon will be significantly deshielded and is expected around ~150-155 ppm . It may appear as a quartet due to two-bond C-F coupling (²JCF).

-

C-2: Positioned next to the nitrogen, expected around ~152-156 ppm .

-

C-4: Expected around ~138-142 ppm .

-

C-3: The carbon bearing the aldehyde, expected around ~130-135 ppm .

-

C-5: Expected to be the most upfield of the ring carbons, likely in the ~120-125 ppm range.

-

Caption: A generalized workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Predicted IR Data and Interpretation

While a specific experimental spectrum is not publicly available for direct citation, the expected characteristic absorption bands can be reliably predicted.[6]

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde C-H |

| ~1700-1715 | C=O stretch | Aldehyde Carbonyl |

| ~1580-1610 | C=C and C=N stretches | Pyridine Ring |

| ~1100-1350 | C-F stretch (strong, complex) | Trifluoromethyl |

Expert Analysis:

-

Aldehyde Group: The two most definitive peaks for the aldehyde are the C=O stretch, expected as a strong band around 1705 cm⁻¹, and the characteristic C-H stretches (a Fermi doublet) appearing around 2820 and 2720 cm⁻¹. The presence of both is strong evidence for the aldehyde functionality.

-

Trifluoromethyl Group: The C-F bonds will give rise to very strong and complex absorption bands in the 1100-1350 cm⁻¹ region. This is often the most intense feature in the IR spectrum of fluorinated compounds.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1580-1610 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation

Molecular Ion (M⁺): The exact mass of C₇H₄F₃NO is 175.0245 g/mol .[6] The mass spectrum should show a prominent molecular ion peak at m/z = 175 .

Major Fragmentation Patterns: The structure of the molecule suggests several predictable fragmentation pathways under EI conditions:

-

Loss of the formyl radical ([M-CHO]⁺): A common fragmentation for aromatic aldehydes is the loss of the -CHO group (mass = 29). This would result in a significant peak at m/z = 146 .

-

Loss of the trifluoromethyl radical ([M-CF₃]⁺): The C-CF₃ bond can also cleave, leading to the loss of a CF₃ radical (mass = 69). This would produce a fragment ion at m/z = 106 .

-

Loss of CO ([M-CO]⁺): Aldehydes can sometimes lose carbon monoxide (mass = 28), which would lead to a peak at m/z = 147 .

Conclusion

The spectroscopic profile of this compound is highly characteristic and directly reflects its molecular architecture. The ¹H NMR spectrum clearly resolves the four distinct protons, with chemical shifts heavily influenced by the anisotropic and inductive effects of the pyridine ring, aldehyde, and trifluoromethyl substituents. While experimental ¹³C NMR, IR, and MS data require acquisition by the end-user, the predictive analyses provided in this guide serve as a robust framework for data interpretation and structural confirmation. A thorough, multi-technique spectroscopic evaluation, as outlined, is essential for ensuring the quality and identity of this critical synthetic intermediate, thereby upholding the standards of scientific integrity in research and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 386704-12-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 386704-12-7|6-(Trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 6. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in Modern Drug Discovery

A comprehensive guide to the synthesis, chemical properties, and applications of a pivotal building block in medicinal chemistry, with a focus on neurodegenerative disease research.

Foreword

In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl group, in particular, is a prized substituent due to its ability to increase metabolic stability, improve binding affinity, and enhance bioavailability. This guide provides an in-depth technical overview of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a versatile heterocyclic aldehyde that has emerged as a critical intermediate in the synthesis of complex molecular architectures, most notably in the pursuit of novel treatments for neurodegenerative diseases such as Alzheimer's. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical behavior, and practical applications, grounded in authoritative scientific literature.

Compound Identification and Nomenclature

This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 6-position and a carboxaldehyde group at the 3-position. This specific arrangement of functional groups provides a unique electronic and steric profile, making it a valuable synthon in organic chemistry.

While the systematic IUPAC name is 6-(trifluoromethyl)pyridine-3-carbaldehyde [1], it is known by a variety of alternative names in commercial and research contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Table 1: Alternative Names and Identifiers | |

| Systematic Name | This compound |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbaldehyde[1] |

| Common Synonyms | 6-(Trifluoromethyl)nicotinaldehyde[2], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde, 5-Formyl-2-(trifluoromethyl)pyridine[3] |

| CAS Number | 386704-12-7[1][4] |

| Molecular Formula | C₇H₄F₃NO[2][4] |

| Molecular Weight | 175.11 g/mol [4][] |

Physicochemical and Spectroscopic Properties

Understanding the fundamental physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Table 2: Physicochemical Properties | |

| Appearance | White to off-white solid[3] |

| Melting Point | 52-56 °C[] |

| Boiling Point | 205.3 °C at 760 mmHg[] |

| Solubility | Soluble in methanol[3] |

| Storage Conditions | 2-8°C, under inert gas, air and heat sensitive[3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a summary of its key spectral features.

-

¹H NMR (CDCl₃): A general procedure for the synthesis of 6-trifluoromethylpyridine-3-carbaldehyde as a white solid. The product was characterized by 1H-NMR (CDCl3): δ 7.88-7.90 (1H, d), 8.36-8.38 (1H, d), 9.20 (1H, s), 10.22 (1H, s)[3].

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The ATR-IR spectrum is available on PubChem, with the source of the sample being Aldrich[1].

-

Mass Spectrometry: The exact mass of this compound is 175.024506 Da[6].

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on the starting materials, desired scale, and economic feasibility.

Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

A prevalent and efficient method for the preparation of this compound is the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. This method is favored for its high yield and relatively mild reaction conditions.

Experimental Protocol:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add manganese dioxide (MnO₂) (approximately 5 equivalents) to the cooled solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the insoluble manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carbaldehyde as a white solid. A reported yield for this reaction is 95%[3].

The causality behind this experimental choice lies in the selectivity of manganese dioxide as an oxidizing agent for allylic and benzylic alcohols, which allows for the clean conversion of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Alternative Synthesis from 5-Bromo-2-(trifluoromethyl)pyridine

An alternative synthetic approach is documented in the patent literature, which involves a lithium-halogen exchange followed by formylation.

This method, while effective, requires cryogenic temperatures and the use of pyrophoric butyllithium, making it more suitable for specific laboratory-scale syntheses where the starting material is readily available. The introduction of a stabilizer is a key innovation to improve the stability of the reactive intermediate and enhance the yield by preventing side reactions[7].

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of more complex molecules, particularly in the development of treatments for neurodegenerative disorders.

Synthesis of Piperidine Derivatives for Alzheimer's Disease

There is significant interest in piperidine derivatives as potential therapeutic agents for Alzheimer's disease[8]. This compound serves as a crucial reagent in the preparation of such compounds[3][][9][10]. The trifluoromethyl-substituted pyridine moiety is incorporated into the final drug candidate to modulate its physicochemical and biological properties.

A patent for substituted 2-amino-pyrazolyl-[1][3][11]triazolo[1,5a] pyridine derivatives, which are useful for the treatment of neurodegenerative diseases like Alzheimer's, explicitly mentions the use of this compound in their synthesis[12]. The aldehyde functionality allows for the construction of the complex heterocyclic core of these potential drug molecules through reactions such as reductive amination or condensation followed by cyclization.

The rationale for using the 6-(trifluoromethyl)pyridine moiety stems from its ability to enhance metabolic stability and brain penetration of the final compound, which are critical attributes for a centrally acting drug.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic aldehyde. This electronic profile makes the aldehyde group highly susceptible to nucleophilic attack, which is the basis for its extensive use in synthesis.

Common reactions involving the aldehyde group include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines. This is a cornerstone reaction for building the piperidine-containing scaffolds relevant to Alzheimer's disease research.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for carbon-carbon bond formation and the introduction of further complexity.

-

Condensation Reactions: Reactions with active methylene compounds to form α,β-unsaturated systems.

-

Reduction: The aldehyde can be easily reduced back to the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, using reducing agents like sodium borohydride.

Conclusion

This compound is a fine chemical of significant strategic importance in modern medicinal chemistry. Its unique combination of a trifluoromethyl-substituted pyridine ring and a reactive aldehyde group makes it an invaluable building block for the synthesis of complex, biologically active molecules. The well-established synthetic routes to this compound, coupled with its versatile reactivity, have positioned it as a key intermediate in the development of novel therapeutics, particularly in the challenging field of neurodegenerative diseases. As the quest for more effective treatments for conditions like Alzheimer's disease continues, the demand for and utility of such precisely engineered chemical tools are only set to grow.

References

- 1. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 386704-12-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. ijnrd.org [ijnrd.org]

- 9. 6-(Trifluoromethyl)nicotinaldehyde manufacturer/supplier, CasNo.386704-12-7 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]

- 10. 6-(Trifluoromethyl)nicotinaldehyde CAS 386704-12-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 12. WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof - Google Patents [patents.google.com]

reactivity of the aldehyde group in 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

An In-Depth Technical Guide to the Reactivity of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Abstract

This compound (CAS: 386704-12-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the unique electronic properties of the trifluoromethyl-substituted pyridine ring. This guide provides an in-depth analysis of the factors governing the reactivity of this aldehyde, explores its key chemical transformations, and offers detailed experimental protocols for its synthesis and derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction and Strategic Importance

This compound, also known as 6-(trifluoromethyl)nicotinaldehyde, has emerged as a critical intermediate in the synthesis of complex molecular architectures for pharmaceutical applications.[1] Notably, it is a key reagent in the preparation of novel piperidine derivatives being investigated as potential treatment agents for Alzheimer's disease.[][3][4] Furthermore, its application in synthesizing selective aldosterone synthase inhibitors highlights its importance in developing treatments for cardiovascular conditions like resistant hypertension.[5][6] The strategic value of this molecule lies in the predictable and enhanced reactivity of its aldehyde group, which allows for its reliable incorporation into diverse scaffolds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 386704-12-7 | [5] |

| Molecular Formula | C₇H₄F₃NO | [] |

| Molecular Weight | 175.11 g/mol | [] |

| Melting Point | 52-56 °C | [][3] |

| Boiling Point | ~72 °C | [3] |

| Appearance | White to almost white solid | [3] |

| Storage | 2-8°C, Air Sensitive | [3][5] |

Core Reactivity Analysis: The Influence of Electronic Effects

The chemical behavior of the aldehyde group in this compound is not merely that of a typical aromatic aldehyde. Its reactivity is profoundly enhanced by the powerful electron-withdrawing effects of both the C6-trifluoromethyl group and the pyridine ring nitrogen.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry. Through a strong negative inductive effect (-I), it aggressively pulls electron density from the pyridine ring.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms and exerts its own electron-withdrawing effect, further deactivating the aromatic system towards electrophilic substitution but increasing the electrophilicity of ring carbons and their substituents.

The confluence of these two effects makes the aldehyde's carbonyl carbon exceptionally electron-deficient (highly electrophilic). This pronounced partial positive charge (δ+) renders the aldehyde highly susceptible to attack by a wide range of nucleophiles, often allowing reactions to proceed under milder conditions than with less activated aldehydes.

Synthesis of the Core Reagent

The most common and efficient route to this compound is the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[1] This transformation is typically achieved using manganese dioxide (MnO₂), a mild and selective oxidizing agent that is particularly effective for allylic and benzylic-type alcohols.

References

role of the trifluoromethyl group in 6-(Trifluoromethyl)pyridine-3-carboxaldehyde reactivity

An In-Depth Technical Guide: The Pivotal Role of the Trifluoromethyl Group in the Reactivity of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and physicochemical properties that profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[2] This guide provides an in-depth analysis of this compound, a critical building block in pharmaceutical development.[3] We will dissect the role of the -CF3 group in modulating the electronic architecture of the molecule, thereby dictating its reaction pathways. This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step methodologies for key transformations.

The Trifluoromethyl Effect: A Paradigm in Molecular Design

The utility of the trifluoromethyl group stems from a confluence of powerful attributes that are highly desirable in drug design:

-

Potent Electron-Withdrawing Nature : The -CF3 group is one of the most powerful electron-withdrawing substituents used in organic chemistry, primarily through its strong inductive effect (-I).[4] This property is central to its ability to modulate the reactivity of adjacent functional groups.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in chemistry, making the -CF3 moiety highly resistant to oxidative metabolic degradation.[1] This often leads to an increased in vivo half-life for drug candidates.

-

Increased Lipophilicity : The -CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88) compared to a hydrogen or methyl group.[1][2] This is crucial for improving membrane permeability and bioavailability.[1]

-

Modulation of Binding Affinity : By altering a molecule's electrostatic potential and engaging in hydrophobic interactions, the -CF3 group can enhance binding affinity and selectivity for biological targets.[2]

In this compound, these fundamental properties converge to create a highly versatile and reactive intermediate, particularly valuable in the synthesis of complex therapeutic agents.[3][]

Electronic Architecture: How the -CF3 Group Governs Reactivity

The reactivity of this compound is not random; it is a direct consequence of the electronic influence exerted by the -CF3 group on the pyridine-aldehyde system.

Pillar 1: Enhanced Electrophilicity of the Carbonyl Carbon

The primary role of the 6-CF3 group is to decrease electron density across the entire pyridine ring via its powerful inductive effect. This electron deficiency is relayed to the 3-position, significantly increasing the partial positive charge (δ+) on the carbonyl carbon of the aldehyde. This "activation" renders the aldehyde exceptionally susceptible to attack by nucleophiles, forming the basis for its most common and useful transformations.[3]

References

Methodological & Application

Application Note: Olefination of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde via the Wittig Reaction

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds with high regioselectivity.[1][2][3] This guide details the mechanistic nuances influenced by the unique electronic properties of the trifluoromethylpyridine scaffold, offers detailed, field-proven experimental protocols, and includes troubleshooting and data interpretation guidelines. The strategic incorporation of the trifluoromethylpyridine moiety is of high value in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6]

Introduction and Scientific Context

The Wittig reaction, discovered by Georg Wittig in 1954, remains an indispensable tool for carbon-carbon double bond formation.[7] Its power lies in the unambiguous placement of the double bond, replacing a carbonyl oxygen with a carbon group derived from a phosphorus ylide (also known as a phosphorane).[7][8][9] This method contrasts with elimination reactions, which can often lead to mixtures of regioisomers.[7][10]

The substrate of focus, this compound, is a valuable building block in modern drug discovery.[11][12][] The trifluoromethyl (-CF₃) group is a bioisostere for various groups and is known to impart favorable pharmacokinetic properties to bioactive molecules.[4] Its strong electron-withdrawing nature and the inherent electronic characteristics of the pyridine ring significantly influence the reactivity of the aldehyde, making it an excellent substrate for olefination reactions. This guide will explore the practical application of this substrate in the Wittig reaction, providing the necessary protocols to enable successful synthesis of novel vinyl-trifluoromethylpyridine compounds.

Mechanistic Insights and Strategic Considerations

The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[2] This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[8][9] The oxaphosphetane then collapses in an irreversible, thermodynamically driven step to yield the final alkene product and the highly stable triphenylphosphine oxide (TPPO) byproduct.[8][14]

Causality Behind Experimental Choices

-

Substrate Reactivity: The this compound substrate is particularly well-suited for the Wittig reaction. The potent electron-withdrawing trifluoromethyl group, combined with the nitrogen atom in the pyridine ring, significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity facilitates a rapid and efficient nucleophilic attack by the phosphorus ylide, often allowing for milder reaction conditions compared to electron-rich aldehydes.

-

Ylide Selection and Stereochemistry: The structure of the ylide is paramount as it dictates the substitution pattern of the resulting alkene and its stereochemistry (E/Z isomerism).

-

Non-stabilized Ylides (e.g., R' = alkyl): These are highly reactive and typically require strong, non-nucleophilic bases (e.g., n-BuLi, NaHMDS) for their generation at low temperatures.[9][15] They generally favor the formation of the kinetic (Z)-alkene product under salt-free conditions.[16]

-

Stabilized Ylides (e.g., R' = CO₂R, CN): These ylides are less reactive due to delocalization of the negative charge. They can often be generated with weaker bases (e.g., NaH, K₂CO₃, NaOMe) and may even be isolated as crystalline solids.[16][17] Reactions with stabilized ylides are typically thermodynamically controlled and yield the more stable (E)-alkene as the major product.[16]

-

-

Solvent and Atmosphere: Phosphorus ylides, particularly non-stabilized variants, are strong bases and are sensitive to both water and oxygen.[3] Therefore, the reaction must be conducted under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether) and under an inert atmosphere (e.g., Argon or Nitrogen).[18]

Experimental Protocols

This section provides step-by-step protocols for the entire workflow, from ylide generation to product purification.

Protocol 1: Synthesis of a Terminal Alkene using a Non-Stabilized Ylide

This protocol describes the synthesis of 3-vinyl-6-(trifluoromethyl)pyridine using methyltriphenylphosphonium bromide.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents | Notes |

| Methyltriphenylphosphonium bromide | 357.22 | 429 mg | 1.2 | Dry thoroughly under vacuum before use. |

| n-Butyllithium (n-BuLi) | 64.06 | 0.48 mL (2.5 M in hexanes) | 1.2 | Handle with extreme care. Pyrophoric. |

| This compound | 175.11 | 175 mg | 1.0 | Ensure it is pure and dry. |

| Tetrahydrofuran (THF) | 72.11 | ~15 mL | - | Anhydrous, inhibitor-free. |

| Saturated aq. NH₄Cl solution | - | ~10 mL | - | For quenching. |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - | For extraction. |

| Brine | - | As needed | - | For washing. |

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | For drying organic phase. |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) to the flask. Add anhydrous THF (~10 mL) via syringe. Stir the resulting white suspension.

-

Ylide Generation: Cool the suspension to 0 °C using an ice-water bath. Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe over 5 minutes.

-

Causality Note: Slow addition at low temperature is crucial to control the exothermic deprotonation and prevent side reactions. Upon addition, the suspension will turn a characteristic deep yellow or orange-red color, indicating the formation of the methylenetriphenylphosphorane ylide.[15]

-

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete ylide formation.

-

Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve this compound (175 mg, 1.0 mmol) in anhydrous THF (~5 mL) and add it dropwise to the cold ylide solution.

-

Causality Note: Adding the aldehyde at -78 °C helps to maximize kinetic control, which is important for the stereoselectivity of reactions with non-stabilized ylides, and minimizes potential side reactions with the highly reactive ylide.[16]

-

-

Reaction Progression: After the addition, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until completion.

-

Monitoring the Reaction: Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC). Use a solvent system such as 4:1 Hexanes:Ethyl Acetate. The aldehyde is UV active; the product should appear as a new, less polar spot.

-

Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~20 mL) and water (~10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (~15 mL each).

-

Workup - Washing and Drying: Combine the organic extracts and wash with brine (~20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The primary byproduct is triphenylphosphine oxide (TPPO), which can co-elute with products of similar polarity.

-

Flash Column Chromatography: Purify the crude residue by flash chromatography on silica gel. A gradient elution, starting with hexanes and gradually increasing the proportion of ethyl acetate, is typically effective.

-

Expertise Note: TPPO can be difficult to separate. If chromatography is challenging, one strategy is to treat the crude mixture with reagents like hydrogen peroxide or iodomethane to convert the phosphorus impurities into highly polar derivatives, which are then easily removed by a silica plug.[19] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective if the product is a solid.[10]

-

-

Characterization: Confirm the structure and purity of the isolated product, 3-vinyl-6-(trifluoromethyl)pyridine, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No reaction / Low yield | 1. Inactive ylide due to moisture.2. Impure or degraded n-BuLi.3. Aldehyde has decomposed. | 1. Ensure all glassware is rigorously flame-dried and the reaction is under a strict inert atmosphere. Use freshly distilled, anhydrous solvent.2. Titrate the n-BuLi solution before use to confirm its molarity.3. Check the purity of the aldehyde by NMR before starting. |

| Complex mixture of products | 1. Side reactions from overly aggressive heating.2. Ylide reacting with itself or solvent. | 1. Maintain recommended temperatures. Do not heat reactions with non-stabilized ylides unless specified.2. Ensure slow addition of reagents and maintain low temperatures during critical steps. |

| Difficulty removing TPPO | TPPO has similar polarity to the desired product. | 1. Optimize chromatography: try different solvent systems or use a different stationary phase (e.g., alumina).2. Attempt recrystallization if the product is solid.3. Chemically modify the TPPO as described in the purification section.[19] |